molecular formula C18H17BrN4O B2457206 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034558-51-3

2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2457206
CAS No.: 2034558-51-3
M. Wt: 385.265
InChI Key: IBZAGZIFEXMSSW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and pyrazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce new functional groups, such as halides or amines.

Scientific Research Applications

2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-iodophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different halogen substituents.

Biological Activity

The compound 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22BrN5O\text{C}_{22}\text{H}_{22}\text{BrN}_{5}\text{O}

This structure features a 4-bromophenyl group and a pyridinyl moiety linked through an acetamide functional group, which is critical for its biological interactions.

Antifungal Activity

Research indicates that related compounds with similar structural motifs exhibit significant antifungal properties. For instance, derivatives incorporating pyrazole and bromophenyl groups have shown promising activity against various fungal strains. The compound's ability to inhibit fungal growth may be attributed to its interference with fungal cell wall synthesis or function, as seen in other pyrazole derivatives .

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. The presence of the bromophenyl and pyrazole groups is believed to enhance membrane permeability, allowing for increased interaction with bacterial enzymes or DNA. Comparative studies with known antibacterial agents indicate that modifications to the phenyl or pyrazole rings can lead to enhanced activity against Gram-positive bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. SAR studies on similar compounds have demonstrated that the presence of electron-withdrawing groups (like bromine) on the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar configurations have displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The precise mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Disruption of Cellular Processes : The interaction with DNA or RNA synthesis machinery may lead to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : The presence of bromine at the para position on the phenyl ring significantly enhances biological activity due to increased lipophilicity and potential halogen bonding interactions.
  • Pyrazole Ring Modifications : Alterations in the pyrazole moiety can lead to variations in potency; for example, methyl substitutions at specific positions have been correlated with improved efficacy against certain bacterial strains .

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Fungal Inhibition Study : A study demonstrated that a similar pyrazole derivative exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungals.
  • Antibacterial Efficacy : In vitro tests showed that modifications leading to increased hydrophobicity resulted in enhanced antibacterial activity against Staphylococcus aureus.
  • Cancer Cell Line Testing : Compounds structurally related to this acetamide were tested against various cancer cell lines, showing significant cytotoxic effects at low concentrations.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-23-12-16(11-22-23)15-6-14(8-20-10-15)9-21-18(24)7-13-2-4-17(19)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZAGZIFEXMSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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